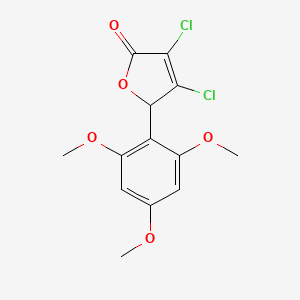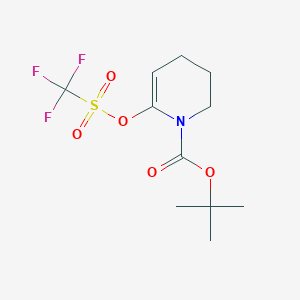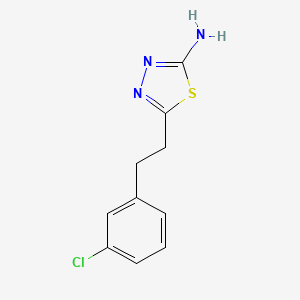
5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes. Naphthalenes are polycyclic aromatic hydrocarbons known for their stability and diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining appropriate aldehydes and ketones under basic conditions.
Friedel-Crafts Alkylation: Using alkyl halides and a Lewis acid catalyst to introduce alkyl groups.
Methoxylation: Introducing methoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in controlled environments. These methods may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. These interactions may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxybenzene: A simpler aromatic compound with methoxy groups.
1,1-Dimethyl-2,3-dihydro-1H-indene: A related compound with a similar structure but different functional groups.
Uniqueness
5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
5,8-dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C14H18O3/c1-14(2)12(15)8-5-9-10(16-3)6-7-11(17-4)13(9)14/h6-7H,5,8H2,1-4H3 |
Clave InChI |
OHGJZZLQDWBMTL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)CCC2=C(C=CC(=C21)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



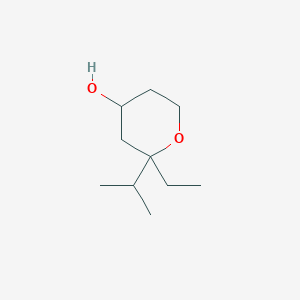
![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)
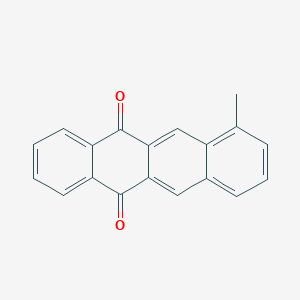
![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)


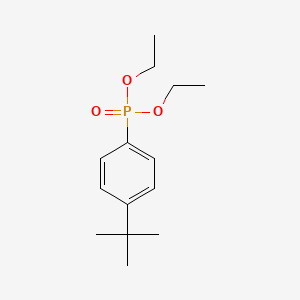
![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)
